BenchChemオンラインストアへようこそ!

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-77-6) is a heterocyclic benzimidazolone (2-oxo-2,3-dihydro-1H-benzimidazole) derivative featuring three key functional handles: a bromine atom at the 7-position, a 2-oxo carbonyl, and a methyl carboxylate ester at the 5-position. Its molecular formula is C₉H₇BrN₂O₃ with a molecular weight of 271.07 g·mol⁻¹.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
CAS No. 1301214-77-6
Cat. No. B1428771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
CAS1301214-77-6
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)NC(=O)N2
InChIInChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14)
InChIKeyYWKSHESIUHOPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-77-6): Core Identity and Physicochemical Profile


Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-77-6) is a heterocyclic benzimidazolone (2-oxo-2,3-dihydro-1H-benzimidazole) derivative featuring three key functional handles: a bromine atom at the 7-position, a 2-oxo carbonyl, and a methyl carboxylate ester at the 5-position. Its molecular formula is C₉H₇BrN₂O₃ with a molecular weight of 271.07 g·mol⁻¹ . The compound is a solid at ambient temperature with a predicted density of 1.7 ± 0.1 g·cm⁻³ and a boiling point of 265.4 ± 33.0 °C at 760 mmHg . It is commercially supplied as a research-grade building block, typically at ≥98% purity (HPLC), with the MDL identifier MFCD22562194 .

Why Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate Cannot Be Simply Replaced by In-Class Benzimidazolone Analogs


Within the benzimidazolone chemical series, the precise position and identity of substituents critically govern molecular recognition, physicochemical properties, and downstream synthetic utility. The non-brominated parent scaffold—methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate (CAS 106429-57-6, MW 192.17 g·mol⁻¹)—lacks the heavy halogen at the 7-position, resulting in a substantially lower molecular weight, reduced lipophilicity, and the absence of a versatile aryl bromide handle for cross-coupling chemistry [1]. Regioisomeric bromination at the 5- or 6-position yields distinct electronic and steric profiles that can alter target binding and metabolic stability; literature on benzimidazolone SAR consistently demonstrates that the position of halogen substitution is a primary determinant of potency and selectivity across kinase, bromodomain, and GPCR targets [2]. The 7-bromo-5-methyl ester substitution pattern is therefore a non-interchangeable combination that defines both the immediate reactivity and the ultimate pharmacological trajectory of derivatives prepared from this building block.

Quantitative Differentiation Evidence for Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 7-Bromo vs. Non-Brominated and 5/6-Bromo Benzimidazolone Analogs

The 7-bromo substituent introduces a heavy halogen atom (Br, atomic weight 79.90) at a position ortho to the urea carbonyl and para to the 5-carboxylate ester. This unique electronic environment is absent in the non-brominated parent compound (CAS 106429-57-6), which has a molecular weight of only 192.17 g·mol⁻¹ and a predicted density of approximately 1.3 g·cm⁻³ [1]. The bromine atom increases molecular weight by ~79 Da (to 271.07 g·mol⁻¹) and density to 1.7 g·cm⁻³, reflecting enhanced polarizability and potential for halogen bonding interactions that are geometrically inaccessible in the 5-bromo or 6-bromo regioisomers . In benzimidazolone chymase inhibitors, the position of hydrophobic substituents on the aryl ring has been shown to alter IC₅₀ values by more than 10-fold, demonstrating that regioisomeric substitution is a primary driver of target engagement [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Ester Prodrug vs. Free Carboxylic Acid: Controlled Hydrolytic Activation of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

The methyl ester at the 5-position serves as a protected carboxylic acid that can be hydrolyzed to the corresponding free acid, 7-bromo-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS 1301214-76-5, MW 257.04 g·mol⁻¹) . The ester form (MW 271.07 g·mol⁻¹) is more lipophilic than the free acid (MW 257.04 g·mol⁻¹), which typically translates to improved membrane permeability in cellular assays [1]. The differential molecular weight of 14.03 g·mol⁻¹ (the mass of the methyl group) provides a measurable distinction between the two forms. In benzimidazolone-based drug discovery programs, the methyl ester is commonly employed as a synthetic intermediate or a prodrug that is converted to the active carboxylic acid in vivo by esterases; this strategy has been explicitly utilized in chymase inhibitor programs where the carboxylic acid moiety engages critical active-site residues [2].

Prodrug Design Pharmacokinetics Hydrolysis

Synthetic Versatility: 7-Bromo Substituent as a Cross-Coupling Handle for Diversification of Methyl Benzimidazolone-5-carboxylate

The aryl bromide at the 7-position is a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, amino, and alkyne substituents [1]. This synthetic handle is absent in the non-brominated parent compound (CAS 106429-57-6) and is positioned differently from the 5-bromo or 6-bromo regioisomers, which direct diversification to alternative vectors around the benzimidazolone core [2]. Aryl bromides on electron-deficient heterocycles typically undergo oxidative addition with Pd(0) catalysts at rates comparable to or faster than aryl chlorides (typical relative reactivity: Ar-I > Ar-Br >> Ar-Cl), making the 7-bromo compound a practical choice for parallel library synthesis where reaction efficiency directly impacts screening throughput [3].

Synthetic Chemistry Cross-Coupling Library Synthesis

Purity and Characterization Reproducibility: Batch-to-Batch Consistency of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Commercially available Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is supplied at a standard purity of ≥98% (HPLC) with supporting batch-specific QC data including NMR, HPLC, and GC analyses . The compound has the MDL identifier MFCD22562194, which provides a unique registry key for unambiguous procurement across suppliers . In contrast, the free carboxylic acid analog (CAS 1301214-76-5) is typically offered at 95–97% purity, with fewer suppliers providing comprehensive QC documentation . This difference in available purity grade and characterization depth can impact the reproducibility of biological assays, particularly in high-throughput screening where impurities at ≥5% may generate false-positive hits or interfere with accurate IC₅₀ determination.

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate Based on Differential Evidence


Focused Kinase or Bromodomain Inhibitor Library Synthesis Requiring 7-Position Diversification

The 7-bromo substituent on Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate serves as a Pd-catalyzed cross-coupling handle, enabling efficient Suzuki-Miyaura diversification at the 7-position of the benzimidazolone core . This is directly relevant to kinase and bromodomain inhibitor programs where the benzimidazolone scaffold is a privileged chemotype and substitution at the 7-position has been shown to modulate potency and selectivity . The methyl ester at the 5-position can be retained as a lipophilic group or hydrolyzed to the carboxylic acid for target engagement, providing a dual-functionality building block that streamlines SAR exploration compared to synthesizing each analog de novo.

Prodrug Design Programs Requiring Controlled Ester-to-Acid Activation

The methyl ester functionality provides a latent carboxylic acid that can be unmasked by chemical hydrolysis (e.g., NaOH/MeOH, 50 °C, 90 min) to yield the corresponding free acid, 7-bromo-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS 1301214-76-5) . In cellular assays, the ester form is expected to exhibit enhanced membrane permeability relative to the ionized carboxylic acid, consistent with established prodrug principles . This property is particularly valuable in programs targeting intracellular enzymes (e.g., chymase, topoisomerases, or bromodomains) where passive diffusion across the cell membrane is rate-limiting for target engagement.

High-Throughput Screening Where Impurity-Driven Artifacts Must Be Minimized

With a commercially available purity of ≥98% (HPLC) and comprehensive batch-specific QC documentation (NMR, HPLC, GC) , Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate meets the purity thresholds recommended for HTS libraries, where impurities exceeding 2–5% have been correlated with false-positive hit rates . The compound's MDL identifier (MFCD22562194) enables unambiguous procurement across multiple vendors, supporting supply chain redundancy for long-term screening campaigns .

Regioisomerically Defined Reference Standard for Analytical Method Development

The unambiguous 7-bromo-5-methyl ester substitution pattern, confirmed by canonical SMILES (COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)N2) and InChI Key (YWKSHESIUHOPDK-UHFFFAOYSA-N), makes this compound suitable as a reference standard for developing HPLC or LC-MS methods that must resolve it from its 5-bromo and 6-bromo regioisomers . The predicted density (1.7 g·cm⁻³) and boiling point (265.4 °C) provide additional physicochemical reference points for method validation .

Quote Request

Request a Quote for Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.